![molecular formula C22H16FNO4S B2976749 [6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114650-25-7](/img/structure/B2976749.png)
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Description
“6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a complex organic compound. The molecular formula of this compound is C20H19FN2O4S, with an average mass of 402.439 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available data .Scientific Research Applications
Pharmaceuticals and Medicine
Benzothiazine derivatives are known for their pharmaceutical and biological activity . They have been used as anti-inflammatory agents , enzyme inhibitors , and in the treatment of memory and cognitive disorders .
Agriculture
These compounds serve as vulcanization accelerators and plant growth regulators , indicating their utility in agricultural practices .
Imaging and Diagnostics
Benzothiazines are utilized as imaging reagents due to their fluorescent properties, which can be useful in various diagnostic techniques .
Electronics and Material Science
Their application extends to electroluminescent devices and as materials for fluorescence , showcasing their versatility in electronic applications .
Antibacterial Agents
Recent studies have focused on designing benzothiazine-based derivatives as a new class of antibacterial agents targeting specific bacterial enzymes .
Biochemical Research
Some benzothiazine derivatives have been synthesized and tested against enzymes like aldose reductase , which is significant in biochemical research related to diabetes .
Green Chemistry
The synthesis of these derivatives aligns with green chemistry principles, utilizing techniques like microwave irradiation, sonication, and solvent-free conditions, which is an important aspect of sustainable scientific research .
properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-28-18-10-8-17(9-11-18)24-14-21(22(25)15-5-3-2-4-6-15)29(26,27)20-12-7-16(23)13-19(20)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSFYPAZCCDZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone |
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